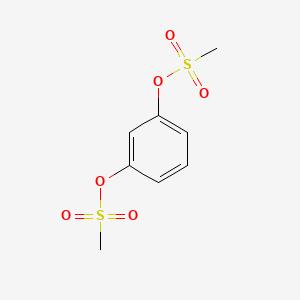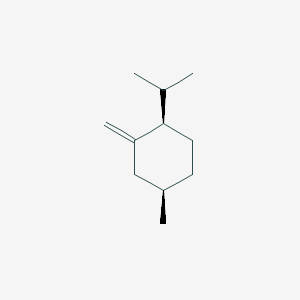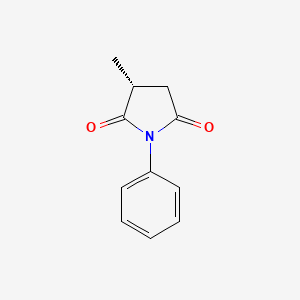
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyl group, and a phenylsulfanyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one typically involves multiple steps, including the introduction of the ethoxy group, the dimethyl group, and the phenylsulfanyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one: This compound has a similar structure but includes an additional alkyne group.
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-ol: This compound is the reduced form of the ketone, with an alcohol group instead of a ketone.
Uniqueness
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group, in particular, provides unique opportunities for interaction with biological targets and the development of new chemical entities.
Properties
CAS No. |
89113-77-9 |
|---|---|
Molecular Formula |
C16H24O2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethyl-6-phenylsulfanylhexan-3-one |
InChI |
InChI=1S/C16H24O2S/c1-5-18-13(11-15(17)16(2,3)4)12-19-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
InChI Key |
RHDRTEKJTROODW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C(C)(C)C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)


![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)




